1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(3,3-difluoropyrrolidin-1-yl)-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-14(16)6-8-18(10-14)13(19)9-17-7-5-11-3-1-2-4-12(11)17/h1-5,7H,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPGWVLEKADQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,3-Difluoropyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, with the CAS number 2034355-16-1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SARs), and relevant case studies.
- Molecular Formula : C14H14F2N2O
- Molecular Weight : 264.27 g/mol
- Structure : The compound features a difluoropyrrolidine moiety linked to an indole ring, which is significant for its biological properties.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Notably, it has been studied for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is relevant in the management of type 2 diabetes. DPP-IV inhibitors work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the indole and pyrrolidine components can significantly influence the inhibitory activity against various enzymes. The presence of the difluoropyrrolidine group enhances binding affinity and selectivity towards DPP-IV, making it a promising candidate for further development in diabetes treatment .
Table 1: Biological Activity Overview
| Activity Type | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| DPP-IV Inhibition | Dipeptidyl Peptidase IV | 5.3 | |
| IDO1 Inhibition | Indoleamine 2,3-dioxygenase 1 | Not specified | |
| Cytotoxicity | Various Cell Lines | Low |
Case Studies
- DPP-IV Inhibition : A study demonstrated that derivatives of this compound exhibited significant DPP-IV inhibitory activity with an IC50 value of 5.3 µM. This suggests potential therapeutic applications in managing type 2 diabetes .
- Immune Modulation : Research into indole derivatives has shown that they can modulate immune responses by inhibiting IDO1, which is crucial in cancer immunotherapy. The compound's structure suggests it could serve as a scaffold for developing novel IDO inhibitors .
Comparison with Similar Compounds
Pyrrolidine vs. Piperidine/Piperazine Derivatives
- The benzhydryl group may enhance lipophilicity, improving blood-brain barrier penetration compared to the difluoropyrrolidine analog.
- 1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone (): Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine, which could reduce binding specificity but improve solubility.
Key Insight: Fluorination in pyrrolidine (as in the target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogs .
Indole Substitution Patterns
Indol-1-yl vs. Indol-3-yl Derivatives
- QP82 (1-(1H-Indol-1-yl)ethanone derivative) (): Replacing the indol-3-yl group with indol-1-yl improved binding to CBP/p300 bromodomains (IC50 = 1.69 μM) by enabling water-mediated hydrogen bonds with Arg1173. This highlights the critical role of indole substitution geometry in target engagement.
- 2-(1H-Indol-3-yl)ethanol (): Natural analogs with indol-3-yl groups exhibit antimicrobial activity, suggesting the target compound’s indol-1-yl orientation may prioritize synthetic accessibility over natural product-like bioactivity.
Data Table 1: Impact of Indole Substitution on Bioactivity
Functional Group Modifications
Ethanone Linker vs. Thioethers or Sulfonyl Groups
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (): Replacing the pyrrolidine group with a thioether improved antimalarial activity (pIC50 = 8.21 vs. chloroquine’s 7.55). Nitro groups enhance electron-withdrawing effects, stabilizing ligand-receptor interactions.
- 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (): The sulfonyl group increases polarity and may reduce CNS penetration but improves solubility for in vitro applications.
Key Insight : The target compound’s difluoropyrrolidine balances lipophilicity and polarity, whereas thioethers or sulfonyl groups prioritize specific electronic or solubility profiles .
Heterocyclic Replacements
Indole vs. Benzimidazole or Benzofuran
- The trifluoromethyl group mimics fluorine’s electronegativity but adds steric bulk.
Q & A
Q. What are the optimal synthetic routes for 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves coupling 3,3-difluoropyrrolidine with an indole-containing precursor via nucleophilic substitution or amide bond formation. Key steps include:
-
Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., indole activation) to prevent side reactions .
-
Inert Atmosphere : Use nitrogen/argon to protect reactive intermediates (e.g., Grignard reagents) from oxidation .
-
Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the target compound. Analytical HPLC (>95% purity) is recommended for quality control .
- Data Table : Common Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 3,3-Difluoropyrrolidine, Indole-1-acetyl chloride | 65 | 97 | |
| Reductive Amination | Indole-1-carbaldehyde, 3,3-Difluoropyrrolidine, NaBH₃CN | 58 | 93 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the indole NH proton (~δ 10.5 ppm) and pyrrolidine CF₂ protons (split into doublets of doublets, δ 4.5–5.5 ppm) .
- ¹³C NMR : Carbonyl signal (~δ 170 ppm) and quaternary carbons adjacent to fluorine atoms (δ 110–120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 279.1 (calculated for C₁₄H₁₂F₂N₂O) .
- X-ray Crystallography : Resolve stereochemistry of the difluoropyrrolidine ring; fluorine atoms induce distinct bond-length distortions .
Q. How can researchers design preliminary bioactivity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors/kinases structurally related to indole-containing ligands (e.g., serotonin receptors, cannabinoid receptors) .
- Assay Types :
- Binding Assays : Radioligand displacement (e.g., [³H]-LSD for 5-HT₂A receptors) .
- Functional Assays : cAMP modulation (GPCR activity) or MTT assays (cytotoxicity) .
- Positive Controls : Compare with known indole derivatives (e.g., tryptophan-based inhibitors) to establish baseline activity .
Advanced Research Questions
Q. How can contradictions in receptor binding data between studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). To resolve:
- Orthogonal Assays : Validate binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure affinity and thermodynamics independently .
- Molecular Dynamics (MD) Simulations : Model compound-receptor interactions under varying pH/solvent conditions to identify steric/electronic clashes .
- Meta-Analysis : Compare datasets using standardized metrics (e.g., Ki values normalized to reference ligands) .
Q. What computational strategies are recommended for structure-activity relationship (SAR) studies of fluorinated analogs?
- Methodological Answer :
-
Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in fluorophobic pockets (e.g., cannabinoid receptors) .
-
QSAR Models : Train models on fluorinated indole derivatives; include descriptors like FMO (frontier molecular orbital) energies and LogPfluorine.
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Free Energy Perturbation (FEP) : Calculate relative binding affinities for CF₂ vs. CH₂ substitutions in the pyrrolidine ring .
- Data Table : Key Computational Parameters
| Parameter | Value | Software | Reference |
|---|---|---|---|
| Docking Score (ΔG, kcal/mol) | -8.2 ± 0.3 | AutoDock Vina | |
| Predicted LogP | 2.1 | MarvinSuite |
Q. How can metabolic stability be improved without compromising target affinity?
- Methodological Answer :
- Metabolic Hotspot Identification : Use LC-MS/MS to identify major metabolites (e.g., CYP450-mediated oxidation of indole) .
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the indole 5-position to block oxidation .
- Replace labile protons with deuterium (deuterated analogs) to slow metabolism .
- In Silico Prediction : Tools like ADMET Predictor™ or SwissADME can prioritize stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
